Disperse Yellow 39 surrogate
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Overview
Description
Disperse Yellow 39 surrogate is a synthetic dye used primarily in the textile industry. It belongs to the class of disperse dyes, which are non-ionic and water-insoluble. These dyes are finely ground in the presence of a dispersing agent and are used to dye synthetic fibers such as polyester, nylon, and acrylic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Yellow 39 surrogate involves the coupling of diazonium salts with aromatic compounds. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component under controlled pH and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The dye is then isolated, purified, and formulated into a paste or powder form for commercial use .
Chemical Reactions Analysis
Types of Reactions: Disperse Yellow 39 surrogate undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Disperse Yellow 39 surrogate has several applications in scientific research:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in diagnostic assays.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Mechanism of Action
The mechanism of action of Disperse Yellow 39 surrogate involves its interaction with synthetic fibers. The dye molecules penetrate the fiber matrix and form dipolar bonds with the polymer chains. This interaction is facilitated by the small, planar structure of the dye and the presence of polar functional groups .
Comparison with Similar Compounds
- Disperse Yellow 3
- Disperse Yellow 49
- Disperse Yellow 86
- Disperse Yellow GLFS
- CI Disperse Yellow 42
Comparison: Disperse Yellow 39 surrogate is unique due to its specific molecular structure, which provides distinct color properties and fastness characteristics. Compared to other disperse dyes, it offers better sublimation fastness and color stability under various conditions .
Biological Activity
Disperse Yellow 39 (DY39) is a synthetic dye widely used in textiles and plastics. Its surrogate, often employed in research, is crucial for understanding the biological implications associated with dye exposure. This article explores the biological activity of Disperse Yellow 39 surrogate, highlighting its mechanisms of action, toxicity, and relevant case studies.
The biological activity of this compound primarily stems from its interaction with various biological molecules. The dye can interact with cellular components, leading to potential genotoxic effects. Research indicates that DY39 can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids .
Key Mechanisms:
- Oxidative Stress : Increases in ROS levels can lead to cellular damage and apoptosis.
- Genotoxicity : DY39 has been shown to cause DNA strand breaks in various cell lines.
- Cellular Uptake : The dye's lipophilic nature facilitates its absorption into cells, enhancing its biological effects.
Toxicological Profile
The toxicological profile of this compound has been evaluated through various studies. Below is a summary of findings regarding its toxicity:
Study | Model Organism | Effect Observed | Concentration |
---|---|---|---|
Human Hepatoma Cells | DNA damage via comet assay | 50 µg/mL | |
Zebrafish Embryos | Developmental toxicity | 10 µg/mL | |
Rat Liver | Hepatotoxicity signs | 100 µg/mL |
These studies indicate that this compound exhibits significant toxicity at varying concentrations across different biological models.
Case Studies
Several case studies have highlighted the biological implications of exposure to this compound:
- Human Cell Line Studies : Research conducted on human liver cell lines demonstrated that exposure to DY39 resulted in increased levels of oxidative stress markers and apoptosis indicators. The study concluded that prolonged exposure could lead to chronic liver conditions.
- Aquatic Toxicology : A study involving zebrafish embryos showed that exposure to DY39 led to malformations and increased mortality rates. The findings suggest that environmental contamination with this dye could have detrimental effects on aquatic life .
- In Vivo Studies : In rat models, administration of DY39 resulted in liver dysfunction characterized by elevated liver enzymes and histopathological changes. This suggests potential risks associated with dietary or environmental exposure to this compound .
Properties
CAS No. |
56208-37-8 |
---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-(1-ethyl-2-hydroxyindol-3-yl)isoindol-1-one |
InChI |
InChI=1S/C18H14N2O2/c1-2-20-14-10-6-5-9-13(14)15(18(20)22)16-11-7-3-4-8-12(11)17(21)19-16/h3-10,22H,2H2,1H3 |
InChI Key |
KGZGXZIQLRICLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)C3=NC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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